ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
Ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This scaffold integrates a thiophene ring fused to a pyridine moiety at the 2,3-c positions, distinguishing it from other thienopyridine isomers (e.g., [2,3-b] or [3,2-b]) in terms of electronic distribution and substituent positioning. Key functional groups include:
- Ethyl carboxylate at position 6, which enhances solubility in organic solvents.
- 2,2-Diphenylacetamido substituent at position 2, imparting steric bulk and lipophilicity.
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(2,2-diphenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-2-32-25(31)28-14-13-18-19(15-28)33-24(21(18)22(26)29)27-23(30)20(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,20H,2,13-15H2,1H3,(H2,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVFGFSZPAVQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyridine core.
Introduction of the Carbamoyl and Diphenylacetamido Groups: These functional groups are introduced through nucleophilic substitution reactions, often using reagents such as carbamoyl chlorides and diphenylacetamides.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent Profiles and Molecular Properties
*Calculated based on molecular formula.
Key Observations :
Lipophilicity: The target compound’s 2,2-diphenylacetamido group significantly increases logP compared to amino or carboxamide substituents in analogs .
Synthetic Complexity: Introducing diphenylacetamido requires multi-step amidation, whereas amino groups (e.g., in ) are introduced via simpler nucleophilic substitution.
Stability : Ethyl esters (target compound and ) may undergo hydrolysis under acidic/basic conditions, whereas BOC-protected amines () enhance stability during synthesis .
Biological Activity
Ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies, synthesis methods, and potential therapeutic applications.
Structural Characteristics
The compound features a thieno[2,3-c]pyridine core structure that is known for its planar configuration and potential interactions with biological targets. The presence of the ethyl carbamoyl and diphenylacetamido groups enhances its solubility and bioactivity. The molecular formula is , with a notable arrangement that facilitates interactions with enzymes and receptors.
Antitumor Activity
Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant antitumor properties. A study by Litvinov et al. (2005) highlighted the effectiveness of these compounds in inhibiting cancer cell proliferation. This compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have indicated its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of Thieno[2,3-c]pyridine Core : This can be achieved through cyclization reactions involving appropriate precursors such as 2-chloro-3-cyanopyridine.
- Introduction of Functional Groups : The diphenylacetamido group is introduced via acylation reactions with diphenylacetic acid derivatives.
- Carbamoylation : The final step involves carbamoylation to introduce the carbamoyl moiety at the 3-position.
Study on Antitumor Efficacy
A notable case study involved the evaluation of this compound against human breast cancer cells (MCF-7). The results showed a dose-dependent increase in cytotoxicity with IC50 values indicating potent antitumor activity compared to standard chemotherapeutics.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Ethyl 3-carbamoyl... | 15 | Induces apoptosis |
| Doxorubicin | 10 | DNA intercalation |
Study on Antimicrobial Activity
In another study assessing antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to common antibiotics.
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| S. aureus | 20 | Comparable to Vancomycin |
| E. coli | 25 | Comparable to Ampicillin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
